(-)-Pisatin

Vue d'ensemble

Description

Pisatin is a type of phytoalexin, a low molecular weight antimicrobial compound produced by plants in response to biotic and abiotic stresses[“]. Pisatin was the first phytoalexin to be purified and chemically identified from garden pea[“]. Its accumulation is stimulated by many factors including fungi, metabolic inhibitors, germination fluids, ethylene, ultraviolet radiation, DNA intercalating compounds, and microbial metabolites including antibiotics[“].

Pisatin plays a crucial role in the intricate defense system of plants, enabling them to control invading microorganisms[“]. It is involved in the upregulation of genes associated with antifungal defensins, lignans, and the phytoalexin pisatin pathways[“]. This upregulation has a priming effect on the basal defense, salicylic acid (SA), and reactive oxygen species (ROS) gene markers[“].

Despite its beneficial role in plant defense, the isolation of pisatin from plants is challenging due to its small quantities[“].

Synthetic Analysis

Reaction Equation The synthesis of pisatin begins with the amino acid L-phenylalanine. A deamination reaction produces trans-cinnamate, which undergoes hydroxylation to form 4-coumarate. Acetyl-CoA is then added to form 4-coumaryl-CoA. Three malonyl-CoA moieties are added and cyclized to introduce a phenol ring[“].

Reaction Conditions The synthesis of pisatin is induced by microbial infection or treatment with CuCl2, which elicit pisatin synthesis. Extracts from pea seedlings perform this reaction, using S-adenosylmethionine as the methyl donor[“].

Reaction Steps The detailed reaction steps include:

Deamination of L-phenylalanine to produce trans-cinnamate.

Hydroxylation of trans-cinnamate to form 4-coumarate.

Addition of Acetyl-CoA to form 4-coumaryl-CoA.

Addition and cyclization of three malonyl-CoA moieties to introduce a phenol ring[“].

Reaction Mechanism The reaction mechanism involves enzyme-mediated steps that convert intermediate compounds into pisatin[“].

Molecular Structure

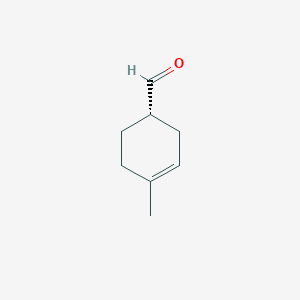

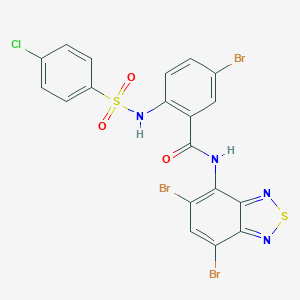

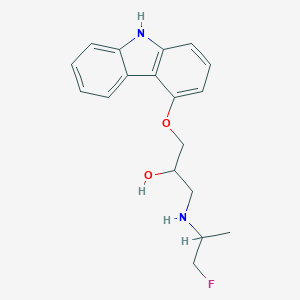

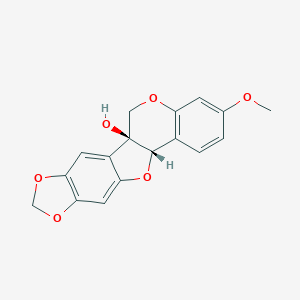

Atomic Arrangement Pisatin, with the molecular formula C17H14O6, consists of a pterocarpan backbone. It is distinguishable by the hydroxyl group on the nonaromatic portion of the molecule[“].

Bonding Type The chemical bonds in pisatin include covalent bonds that form the pterocarpan skeleton and its functional groups, such as hydroxyl groups[“].

Geometry The geometry of pisatin is based on its pterocarpan structure, which includes fused ring systems with planar and non-planar regions[“].

Electron Cloud Distribution The electron cloud distribution in pisatin would be concentrated around the oxygen atoms due to their electronegativity and around the aromatic rings due to delocalized pi electrons[“].

Stereochemistry Pisatin has stereoisomers due to its chiral centers[“].

Resonance Structure Resonance structures for pisatin would involve the delocalization of electrons within its aromatic rings and possibly around its oxygen-containing functional groups[“].

Mécanisme D'action

Pisatin is a phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack[“].

Target of Action Pisatin primarily targets fungal pathogens, inhibiting their growth and development[“].

Mode of Action Pisatin interacts with its targets by inducing cytoplasmic granulation, disorganization of cellular contents, rupture of the plasma membrane, and inhibition of fungal enzymes[“].

Result of Action The action of pisatin leads to the inhibition of seed germination, elongation of the germ tube, and reduction or inhibition of mycelial growth in fungi[“].

Side Effects Organisms can develop tolerance to pisatin and related phytoalexins[“].

Action Environment The action of pisatin can be affected by environmental factors such as UV radiation, which can stimulate its accumulation in plants[“].

Physical Properties

Chemical Properties

Structure and Properties Pisatin is slightly soluble in water but highly soluble in organic solvents.In neutral or slightly basic solutions, pisatin remains stable. However, in the presence of acid, it loses water to form anhydropisatin[“][“].

Chemical Reaction Types

Pisatin can undergo various chemical reactions, including:

Hydroxylation: Addition of hydroxyl groups to specific positions.

Isomerization: Conversion between different structural isomers.

Rearrangement: Changes in the arrangement of atoms within the molecule.

Reactivity

Pisatin reacts with other substances as follows:

Oxygen: It may undergo oxidation reactions.

Water: It is relatively stable in water.

Acid/Base: In acidic conditions, it forms anhydropisatin.

Organic Solvents: Pisatin is highly soluble in organic solvents[“][“].

Redox Property

Pisatin can act as both an oxidizing agent (accepting electrons) and a reducing agent (donating electrons) depending on the reaction conditions.

Acidity and Alkalinity

Pisatin is slightly acidic due to the presence of phenolic hydroxyl groups.

Stability and Decomposition

Pisatin is stable under neutral or slightly basic conditions.It may decompose in acidic environments, forming anhydropisatin[“][“].

Toxicity

Pisatin exhibits toxicity to certain pathogens. Detoxification involves removal of the 3-O-methyl group.

The enzyme pisatin demethylase catalyzes this detoxification process[“][“].

Biochemical Properties

Pisatin is a major phytoalexin produced by the pea plant, Pisum sativum[“]. It plays a significant role in the plant’s defense system against microbial infection[“]. Pisatin interacts with a cytochrome P450 monooxygenase called pisatin demethylase, which is utilized by the fungus Nectria haematococca to detoxify pisatin[“]. The genes encoding pisatin demethylase activity can produce different phenotypes distinguished by the length of the lag period and the resulting amount of enzyme activity[“].

Cellular Effects: Pisatin has a significant impact on cells, particularly in the context of plant defense. It is part of an intricate defense system that enables plants to control invading microorganisms[“]. The presence of pisatin stimulates the upregulation of genes involved in the antifungal defensins, lignans, and the phytoalexin pisatin pathways. It also has a priming effect on the basal defense, salicylic acid ((-)-Pisatin), and reactive oxygen species (ROS) gene markers[“].

Molecular Mechanism: The resistance to pisatin appears to be an important trait for pathogens of Pisum sativum. Detoxification involves the removal of the 3-O-methyl group, which reduces the toxicity of the molecule[“]. An enzyme known as pisatin demethylase is responsible for this catalysis and has been identified in N. haematococca as a cytochrome P450 enzyme. Most fungi capable of this metabolism are resistant to pisatin[“].

Applications De Recherche Scientifique

Antifungal Defense

Background Pisatin is a pterocarpan phytoalexin synthesized by plants in response to fungal pathogens.

Application It plays a crucial role in plant defense against fungal infections. When plants are exposed to pathogens like Aphanomyces euteiches, pisatin production is induced[“].

Mechanism Pisatin inhibits fungal growth and protects plant tissues by disrupting the pathogen’s life cycle.

Phytoalexin Responses

Interaction with Pinoresinol Monoglucoside Pisatin and pinoresinol monoglucoside are co-localized in pea pod endocarp epidermal cells. Both compounds contribute to overall phytoalexin responses[“].

Gene Expression Pisatin is associated with the upregulation of genes involved in antifungal defensins, lignans, and the pisatin pathway itself.

RNA Synthesis Inhibition:

Mode of Induction Poly-l-lysine, a model inducer of pisatin, triggers its production.

Inhibition: RNA synthesis inhibitors, such as cordycepin or α-amanitin, can block poly-l-lysine-induced pisatin responses[“].

RNA Synthesis Inhibition

Mode of Induction Poly-l-lysine, a model inducer of pisatin, triggers its production.

Inhibition RNA synthesis inhibitors, such as cordycepin or α-amanitin, can block poly-l-lysine-induced pisatin responses[“].

EDTA as an Unexpected Inducer

Surprising Discovery Ethylenediaminetetraacetic acid (EDTA), traditionally used as a chelating agent, induces pisatin production.

Structural Formula EDTA is not expected to target cellular DNA, yet it effectively stimulates pisatin synthesis[“].

Potential Therapeutic Applications

Antimicrobial Properties Pisatin’s antifungal activity suggests potential applications in crop protection and disease management.

Human Health Further exploration may reveal its relevance in human health, given its bioactive properties[“].

Biotechnological Prospects

Engineering Pisatin Production Researchers are investigating ways to enhance pisatin biosynthesis in crops through genetic modification.

Crop Resilience Increased pisatin levels could bolster plant resilience against fungal pathogens.

In summary, pisatin’s multifaceted roles extend beyond plant defense, making it a captivating subject for scientific exploration. Its applications span antimicrobial protection, gene regulation, unexpected inducers, and even potential human health benefits[“].

Antifungal Defens

Background Pisatin is a pterocarpan phytoalexin synthesized by plants in response to fungal pathogens.

Application It plays a crucial role in plant defense against fungal infections. When plants are exposed to pathogens like Aphanomyces euteiches, pisatin production is induced[“].

Mechanism: Pisatin inhibits fungal growth and protects plant tissues by disrupting the pathogen’s life cycle.

Phytoalexin Responses

Interaction with Pinoresinol Monoglucoside: Pisatin and pinoresinol monoglucoside are co-localized in pea pod endocarp epidermal cells. Both compounds contribute to overall phytoalexin responses[“].

Gene Expression: Pisatin is associated with the upregulation of genes involved in antifungal defensins, lignans, and the pisatin pathway itself.

Common Problem

Some frequently asked questions about Pisatin

What is the main use of pisatin?

Pisatin, a substance found in garden peas, is responsible for their resistance to non-pathogenic fungi, offering potential for agricultural applications[“].

What are the chemical properties of pisatin?

Some of the physical and chemical properties of Pisatin include: the molecular formula is C17H14O6, the crystal is colorless, and the melting point is 72°C; in ethanol, the Pisatin solution has a characteristic ultraviolet absorption spectrum, with the maximum absorption wavelengths of 286 nm and 309 nm respectively; at 23° The solubility of Pisatin in water is 0.03 mg/ml[“].

What are the application fields of pisatin?

Pisatin is an indicator of plant defense response and is the main plant defense substance in pea. In addition to having powerful antifungal properties, the presence of Pisatin is a valuable indicator of plant defense responses. Pisatin can be quantified by a variety of methods, ranging from classical organic chemistry to mass spectrometry[“].

Product Comparison

Pisatin,Resveratrol: Similarities and Differences of Organic Compounds

Similarities

Chemical Structure: Both Resveratrol and Pisatin are phenolic compounds, meaning they contain a phenol group[“].

Reactivity: Both compounds are reactive due to the presence of phenolic groups, which can donate hydrogen atoms to neutralize free radicals[“].

Physical : Both compounds are solids at room temperature and are soluble in organic solvents due to their phenolic structures[“].

Mechanism: Both compounds exhibit antioxidant activity, which is attributed to their ability to donate hydrogen atoms from their phenolic groups to neutralize free radicals1. They also exhibit anti-inflammatory and anti-cancer activities[“].

Differences

Chemical Structure

Pisatin: Pisatin is a monomeric phytoalexin with a 6-2-6 carbon skeleton and two phenyl rings linked by a double-bonded ethylene bridge[“]. It has one hydroxyl (-OH) group and one methoxy (-OCH3) group[“].

Resveratrol: Resveratrol is a monomeric stilbene, also with a 6-2-6 carbon skeleton and two phenyl rings linked by a double-bonded ethylene bridge[“]. It has three hydroxyl (-OH) groups[“].

Sources

Pisatin: Pisatin is the major phytoalexin made by the pea plant Pisum sativum[“].

Resveratrol: Resveratrol is produced by several plants in response to injury or when the plant is under attack by pathogens, such as bacteria or fungi[“]. Sources of resveratrol in food include the skin of grapes, blueberries, raspberries, mulberries, and peanuts.

Biological Activities

Pisatin: Pisatin plays an important role in the constitutive defense of the pea plant against pathogens. It is slightly soluble in water and has high solubility in organic solvents[“].

Resveratrol: Resveratrol has antioxidant and anti-inflammatory properties that may protect against diseases like cancer, diabetes, and Alzheimer’s disease[“]. It is also known for its neuroprotective and cardioprotective qualities[“].

Related Small Molecules

2,3-Dibromosuccinic acid, [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human),Asperlicin D,3-(2-Methyl-5-nitro-1h-imidazol-1-yl)propane-1,2-diol,Nylidrin hydrochloride,Vanin-1-IN-1,HDL376,Ovalbumin (323-339) (chicken, japanese quail),8,8''-Bibaicalein,MALAT1-IN-1,Sibiricose A1,Pro-Lys,FLAG peptide,Panaxyne

Research Directions

Understanding the role of Pisatin in plant resistance to fungal pathogens

Pisatin is believed to be a substance responsible for resistance in the garden pea (Pisum sativum L.) against non-pathogenic fungi.The role of Pisatin in plant resistance is fundamental to understanding how plants defend themselves against a variety of fungal pathogens. This research direction involves isolating and characterizing pisatin, as well as studying its effects on different fungal species["].

Investigating the antimicrobial spectrum of Pisatin

Studies have been conducted to assay the sensitivity of various microorganisms to pisatin, with detailed growth studies on filamentous fungi that are of particular interest in the context of disease resistance in plants.The antimicrobial spectrum of Pisatin is crucial for determining its potential as a broad-spectrum antifungal agent. This involves testing pisatin against different microorganisms and observing its inhibitory effects, which can provide insights into its mechanism of action and potential applications in agriculture["].

Analyzing the interaction between Pisatin and fungal transcription factors

Research has been done on the pisatin-responsive DNA binding factor of Nectria haematococca, including the identification of sequence determinants for binding and the role of this factor in transcriptional regulation of genes involved in pisatin detoxification.The interaction between Pisatin and fungal transcription factors is a more molecular approach, focusing on how pisatin influences the expression of fungal genes, particularly those involved in its detoxification. This research can reveal the adaptive strategies of fungi to overcome plant defenses and can lead to the development of new strategies to control fungal pathogens["].

Elucidating the biosynthetic pathway of (+)-Pisatin

Studies have focused on the biosynthesis of (+)-pisatin, identifying intermediates and enzymes involved in the conversion of (-)-enantiomeric compounds to (+)-pisatin, and the regulation of these enzymes upon elicitation.The biosynthetic pathway of (+)-Pisatin is important for understanding how this compound is produced in plants and could lead to biotechnological applications where pisatin or its derivatives are synthesized for use in plant protection. This research direction involves detailed biochemical studies to map out the enzymatic steps and intermediates in pisatin biosynthesis["].

Propriétés

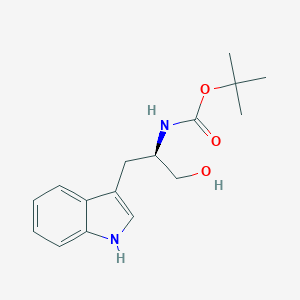

IUPAC Name |

(1S,12S)-16-methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-19-9-2-3-10-12(4-9)20-7-17(18)11-5-14-15(22-8-21-14)6-13(11)23-16(10)17/h2-6,16,18H,7-8H2,1H3/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMRDTLRSDRUSU-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3C(CO2)(C4=CC5=C(C=C4O3)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@H]3[C@@](CO2)(C4=CC5=C(C=C4O3)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10942240 | |

| Record name | 3-Methoxy-6H,9H-[1,3]dioxolo[5,6][1]benzofuro[3,2-c][1]benzopyran-6a(12aH)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3187-47-1, 20186-22-5 | |

| Record name | rel-(6aR,12aR)-3-Methoxy-6H-[1,3]dioxolo[5,6]benzofuro[3,2-c][1]benzopyran-6a(12aH)-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3187-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pisatin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003187471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020186225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-6H,9H-[1,3]dioxolo[5,6][1]benzofuro[3,2-c][1]benzopyran-6a(12aH)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PISATIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/498E2M1IW2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PISATIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4PE9U3RE5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B126485.png)